1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
Synthesis Analysis
This would involve a detailed explanation of how the compound can be synthesized, including the starting materials, the reaction conditions, and the steps involved .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its geometry, the types of bonds it contains, and any notable structural features .Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound can undergo, the conditions under which these reactions occur, and the products of these reactions .Physical and Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Tautomerism
- The synthesis of 1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been achieved using 1-azido-4-ethoxybenzene. This process involves base-catalyzed reactions and subsequent saponification and deprotection steps. The compound exhibits ring-chain tautomerism, with the free acid form predominating in solution (Pokhodylo & Obushak, 2022).
Synthesis Methods
- An alternative synthesis method for related triazole compounds, like ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate, has been described using ethyl diazoacetate and aryl imines. This method showcases the versatility of the "click chemistry" approach in triazole synthesis (Chen, Liu, & Chen, 2010).
Structural and Property Analysis
- Detailed structural and property analyses of similar triazole compounds have been conducted. These studies include X-ray diffraction and quantum-chemical calculations, providing insights into the molecular structure and reactivity of such compounds (Shtabova et al., 2005).
Organic Synthesis Applications
- Triazole derivatives like this compound are utilized as building blocks in organic synthesis. They play a crucial role in the synthesis of diverse organic compounds, demonstrating their importance in the field of organic chemistry (Khomenko, Doroschuk, & Lampeka, 2016).
Antibacterial Activity Studies
- Some triazole derivatives have been investigated for their antibacterial properties, although not specifically this compound. This research area highlights the potential biomedical applications of triazole compounds (Iradyan et al., 2014).
Crystallographic Studies
- Crystallographic studies have been conducted on related triazole compounds, providing valuable information about their molecular geometry and potential for forming complexes (Dong & Wang, 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(4-ethoxyphenyl)triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-2-17-9-5-3-8(4-6-9)14-7-10(11(15)16)12-13-14/h3-7H,2H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRYLLXUYOWNOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(N=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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